Tuberonic acid

Overview

Description

Mechanism of Action

Target of Action

Tuberonic acid, a derivative of the plant growth regulator jasmonic acid , is known to interact with a membrane protein, referred to as MTJG (membrane target protein of jasmonate glucoside), in the motor cells of certain plants . This interaction is believed to be involved in the leaf-closing activity of this compound .

Mode of Action

This compound’s interaction with its target, MTJG, is stereospecific . This means that the spatial arrangement of the atoms in this compound is crucial for its interaction with MTJG.

Biochemical Pathways

This compound is part of the jasmonates family, which are lipid-derived signaling compounds . Jasmonates are formed from α-linolenic acid of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway . This compound, being chemically similar to jasmonic acid, is believed to be involved in similar biochemical pathways, regulating plant growth, development, secondary metabolism, defense against insect attack and pathogen infection, and tolerance to abiotic stresses such as wounding, UV light, salt, and drought .

Pharmacokinetics

It is known that jasmonates, including this compound, undergo multilayered organization of biosynthesis and inactivation, contributing to the fine-tuning of their responses .

Result of Action

This compound has been observed to have strong tuber-inducing properties during in vitro conditions . It is believed to enhance tuber formation in potato plants . Additionally, it has been found to be electrophysiologically active and also to be repellent in laboratory and field studies .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the tuber-inducing activity of this compound in potato plants is regulated predominantly by photoperiods. Short-day conditions promote tuberization, whereas long-day conditions inhibit the tuberization process .

Biochemical Analysis

Biochemical Properties

Tuberonic acid is known to interact with various enzymes, proteins, and other biomolecules. It is a part of the jasmonates group of plant hormones which help regulate plant growth and development . It is also considered a plant metabolite, a eukaryotic metabolite produced during a metabolic reaction in plants . This compound has been identified within plants including hydroxycinnamates, hydroxybenzoates, flavonoid glycosides, and its glucosyl derivative .

Cellular Effects

This compound plays a significant role in various types of cells and cellular processes. It influences cell function by mediating diverse developmental processes and plant defense responses . It has been found to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound, which is chemically very similar to jasmonic acid, was observed to have strong tuber-inducing properties during in vitro conditions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been observed that this compound and its sulfonated derivative are naturally occurring in A. thaliana .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It is formed from α-linolenic acid of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tuberonic acid can be synthesized from jasmonic acid through hydroxylation. The process involves the use of specific enzymes such as lipoxygenases, which catalyze the hydroxylation of jasmonic acid at the 12th carbon position .

Industrial Production Methods: In an industrial setting, this compound is typically produced through biotechnological methods involving the cultivation of plants or plant cell cultures that naturally produce jasmonic acid. The jasmonic acid is then extracted and converted to this compound through enzymatic reactions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxylipins.

Reduction: It can be reduced to form hydroxy derivatives.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl and carboxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxylipins and other oxidized derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

Tuberonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing various bioactive compounds.

Biology: this compound is studied for its role in plant growth and development, particularly in tuber formation.

Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant activity.

Industry: It is used in the agricultural industry to enhance tuber formation and improve crop yields.

Comparison with Similar Compounds

Jasmonic Acid: The precursor of tuberonic acid, involved in various plant stress responses.

Methyl Jasmonate: A volatile derivative of jasmonic acid with similar signaling functions.

12-Hydroxyjasmonic Acid Glucoside: A glucosylated derivative of this compound with enhanced stability and activity.

Uniqueness: this compound is unique due to its specific role in tuber formation and its potent biological activity compared to other jasmonates. Its hydroxylation at the 12th carbon position distinguishes it from jasmonic acid and other derivatives, providing it with unique properties and functions .

Biological Activity

Tuberonic acid (TA), also known as 12-hydroxyjasmonic acid, is a plant hormone derived from jasmonic acid and has garnered attention for its biological activities, particularly in relation to tuber induction in plants. This article delves into the biological activity of this compound, exploring its biochemical properties, mechanisms of action, and implications for plant physiology.

Overview of this compound

This compound was first isolated from the leaves of Solanum tuberosum (potato) and is recognized for its role in promoting tuber formation. It is a derivative of jasmonic acid, a key signaling molecule involved in various plant developmental processes and defense mechanisms against biotic and abiotic stressors .

Tuber Induction

Research indicates that this compound plays a significant role in tuber induction by influencing gene expression related to jasmonic acid biosynthesis. Specifically, it has been shown to down-regulate the expression of jasmonate-inducible genes, which are crucial for the plant's response to wounding and stress . The accumulation of this compound in response to mechanical wounding suggests its involvement in signaling pathways that facilitate tuber development.

Interaction with Enzymes

The biological activity of this compound is also mediated by specific enzymes. For instance, β-glucosidases such as OsTAGG1 and OsTAGG2 have been identified as key players in hydrolyzing this compound glucosides, thereby regulating the levels of active this compound in plants . These enzymes exhibit high hydrolytic activity towards this compound glucoside (TAG), which is essential for converting inactive forms into their biologically active counterparts.

Antioxidant Properties

This compound and its derivatives have been investigated for their antioxidant properties. Studies employing assays such as ABTS and DPPH have shown that certain metabolites related to this compound exhibit significant antioxidant activity, although the correlation varies depending on the specific assay used .

Comparative Antioxidant Activity

| Compound | ABTS Activity (R) | DPPH Activity (R) | FRAP Activity (R) |

|---|---|---|---|

| This compound Hexoside | 0.530 | 0.440 | 0.396 |

| Dihydroxyhexadecanoic Acid | 0.775 | 0.919 | 0.799 |

This table illustrates the varying degrees of antioxidant activity among compounds related to this compound, highlighting its potential health benefits.

Case Studies

- Tuber Induction in Potato : A study demonstrated that exogenous application of this compound significantly increased tuber formation in potato plants under controlled conditions. The results indicated that TA acts as a signaling molecule that enhances tuberization by modulating gene expression associated with growth and development .

- Wound Response in Rice : Research involving rice plants showed that mechanical wounding led to increased levels of this compound and its glucoside. This accumulation was linked to enhanced resistance against herbivores and pathogens, suggesting a dual role for TA in both developmental signaling and defense responses .

Properties

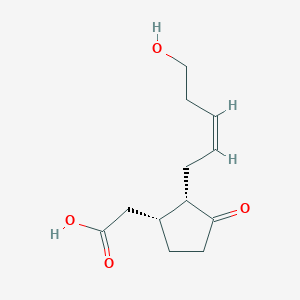

IUPAC Name |

2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGFUGXQKMEMOO-SZXTZRQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1CC(=O)O)CC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@H]([C@H]1CC(=O)O)C/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316194 | |

| Record name | (+)-Tuberonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124649-26-9 | |

| Record name | (+)-Tuberonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124649-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tuberonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124649269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tuberonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.